molecular formula C11H12ClN3 B11768129 (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 944030-64-2

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B11768129
CAS No.: 944030-64-2
M. Wt: 221.68 g/mol
InChI Key: WTWLSXNDPSJKCT-VIFPVBQESA-N
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Description

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that contains both a pyrrolidine and a benzimidazole moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and structural similarity.

    N-(pyridin-2-yl)amides: Compounds with significant medicinal value

Uniqueness

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to its specific combination of a pyrrolidine and a benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

944030-64-2

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1

InChI Key

WTWLSXNDPSJKCT-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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